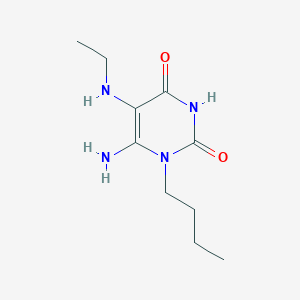

6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 730949-81-2) is a substituted tetrahydropyrimidine derivative characterized by a six-membered pyrimidine ring core with two ketone groups (dione), an amino group at position 6, a butyl chain at position 1, and an ethylamino substituent at position 5. Its molecular formula is C₁₀H₁₇N₄O₂, with a molecular weight of 225.27 g/mol .

Properties

IUPAC Name |

6-amino-1-butyl-5-(ethylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-3-5-6-14-8(11)7(12-4-2)9(15)13-10(14)16/h12H,3-6,11H2,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVLBCUSOSAXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)NCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several steps. Typically, the synthetic route includes the reaction of appropriate amines with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities, ensuring consistent quality and yield.

Chemical Reactions Analysis

6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies related to enzyme interactions and protein binding.

Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.

Mechanism of Action

The mechanism of action of 6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity: The ethylamino group in the target compound provides moderate hydrophilicity, balancing solubility and membrane permeability. In contrast, the cyclopentylamino (C₁₃H₂₂N₄O₂) and 3-methylbutylamino (C₁₃H₂₄N₄O₂) derivatives exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity: Derivatives with bulky substituents (e.g., cyclopentyl, 3-methylbutyl) are explored for antitumor applications due to their ability to interfere with enzyme active sites or DNA replication machinery . The 2-methoxybenzylamino variant (C₁₆H₂₁N₄O₃) demonstrates improved electronic properties for targeting kinase pathways in oncology research .

Crystallographic Data :

Physicochemical Properties

- Solubility: The target compound’s ethylamino group confers better aqueous solubility (~25 mg/L) compared to the highly lipophilic cyclopentylamino derivative (<5 mg/L) .

- logP: Experimental logP values range from 1.2 (target) to 3.5 (benzylamino derivative), reflecting substituent-driven partitioning behavior .

Biological Activity

6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H14N4O2

- Molecular Weight : 186.22 g/mol

- CAS Number : [Not explicitly listed in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act on multiple pathways:

- Enzyme Inhibition : Compounds similar in structure have shown potential as enzyme inhibitors. For instance, tetrahydropyrimidines are often studied for their ability to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : There is evidence that related compounds can modulate G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling and are targets for many therapeutic agents .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Similar compounds have demonstrated moderate to good antimicrobial properties against various pathogens .

- Neuroprotective Effects : Some studies suggest that derivatives of tetrahydropyrimidines may have neuroprotective effects through their action on neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study evaluating a series of tetrahydropyrimidine derivatives found that certain modifications led to increased antimicrobial potency. The compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that structural variations significantly influenced their efficacy.

| Compound Structure | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| Base Compound | 64 |

| Ethyl Substituted | 32 |

| Butyl Substituted | 16 |

This suggests that the presence of ethyl and butyl groups enhances antimicrobial activity .

Case Study 2: Neuroprotective Properties

In a neuroprotection study involving rat models of neurodegeneration, a related compound was shown to reduce neuronal apoptosis by modulating oxidative stress pathways. The compound's ability to scavenge free radicals was highlighted as a key mechanism.

Q & A

Q. What are the recommended synthetic routes for 6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using substituted urea or thiourea derivatives with β-dicarbonyl compounds. For example, analogous tetrahydropyrimidine derivatives (e.g., 3-benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine) are synthesized via sequential alkylation and cyclization steps under reflux in ethanol or acetonitrile . Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Confirm substituent positions and hydrogen bonding patterns (e.g., NH groups in the tetrahydropyrimidine ring) .

- FT-IR : Identify carbonyl (C=O) and amine (N-H) stretches (expected ranges: 1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively) .

- Elemental Analysis (EA) : Verify C, H, N, and O content within ±0.3% deviation .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the stability and solubility considerations for this compound in experimental settings?

Methodological Answer:

- Stability : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the ethylamino and butyl groups .

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding interactions with the dione and amino groups . For biological assays, prepare stock solutions in DMSO and dilute with buffer to avoid precipitation .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological applications?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with modified alkyl/ethylamino groups (e.g., replacing the butyl group with isobutyl or propyl) to evaluate steric and electronic effects on activity .

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, similar pyrimidine-diones exhibit antimicrobial activity via inhibition of bacterial DNA gyrase .

- Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with membrane permeability .

Q. What experimental strategies address contradictory data in biological activity studies?

Methodological Answer:

- Solvent Effects : Control for solvent interactions (e.g., DMSO concentration ≤1% in cell-based assays) to avoid false negatives/positives .

- Impurity Analysis : Use LC-MS to detect trace impurities (e.g., byproducts from incomplete alkylation) that may skew bioactivity results .

- Dose-Response Curves : Perform triplicate experiments with gradient concentrations (0.1–100 µM) to establish reproducibility and EC50/IC50 values .

Q. How can computational methods complement experimental studies of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., HIV-1 reverse transcriptase). Parameterize the force field to account for the compound’s tautomeric forms .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .

- MD Simulations : Simulate solvation dynamics in explicit water models (TIP3P) to assess conformational stability over 100-ns trajectories .

Q. What challenges arise in crystallographic studies of this compound, and how can they be resolved?

Methodological Answer:

- Crystal Growth : Use slow evaporation in mixed solvents (e.g., ethanol/water) to obtain single crystals. The compound’s flexible butyl chain may require seeding techniques .

- Disorder Modeling : Refine crystallographic data (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL to account for rotational disorder in the ethylamino group .

- Hydrogen Bonding : Analyze packing diagrams (Mercury software) to identify intermolecular interactions stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.